molecular formula C19H15NO4S B2989975 N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1798522-51-6

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2989975
CAS RN: 1798522-51-6
M. Wt: 353.39
InChI Key: VMEXSAUXANMORK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C19H15NO4S. It contains a furan ring, a thiophene ring, and a benzofuran ring, all of which are five-membered heterocyclic rings . The furan ring contains an oxygen atom, the thiophene ring contains a sulfur atom, and the benzofuran ring contains both a benzene and a furan ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. As mentioned earlier, the synthesis of similar compounds often involves condensation reactions . The compound could also undergo various other reactions depending on its functional groups and the reaction conditions.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have emerged as promising candidates in the search for new antimicrobial agents. The furan nucleus plays a crucial role in the design of innovative antibacterial compounds. Researchers have explored the synthesis and antibacterial activity of furan derivatives against both gram-positive and gram-negative bacteria . The compound’s structural features may contribute to its effectiveness in combating microbial resistance.

Drug Design and Development

The furan scaffold serves as a versatile building block in medicinal chemistry. Researchers can modify its substituents to create structurally diverse compounds with specific pharmacological profiles. This compound’s unique combination of furan, benzofuran, and carboxamide moieties opens up opportunities for rational drug design. Computational studies and in vitro assays can guide the development of derivatives with enhanced bioactivity.

properties

IUPAC Name

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c21-18(15-6-3-9-23-15)17-8-7-13(25-17)11-20-19(22)16-10-12-4-1-2-5-14(12)24-16/h1-10,18,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEXSAUXANMORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

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